![molecular formula C9H19BrN2 B1655300 1H-Imidazolium, 1-methyl-3-pentyl-, bromide CAS No. 343851-31-0](/img/structure/B1655300.png)
1H-Imidazolium, 1-methyl-3-pentyl-, bromide
Overview
Description
Molecular Structure Analysis
The molecular structure of 1H-Imidazolium, 1-methyl-3-pentyl-, bromide consists of nine carbon atoms, nineteen hydrogen atoms, one bromine atom, and two nitrogen atoms . The exact mass is 234.07300 .Physical And Chemical Properties Analysis
This compound is a clear liquid that ranges in color from colorless to brown . It has a refractive index ranging from 1.5350 to 1.5390 . It should be stored in a dry room at room temperature .Mechanism of Action
1H-Imidazolium, 1-methyl-3-pentyl-, bromide acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules and to catalyze chemical reactions. Furthermore, this compound has a low melting point, which makes it useful as a solvent and a lubricant for high-temperature processes.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects. It is considered to be a non-toxic, non-volatile, and non-flammable substance.
Advantages and Limitations for Lab Experiments
The main advantages of using 1H-Imidazolium, 1-methyl-3-pentyl-, bromide for lab experiments are its low melting point, wide liquid range, and non-toxicity. Its low melting point makes it useful as a solvent and a lubricant for high-temperature processes, while its wide liquid range allows for a variety of chemical reactions to take place. Furthermore, this compound is non-toxic and non-flammable, making it safe to use in laboratory experiments.
However, there are also some limitations to using this compound for lab experiments. Its low vapor pressure makes it difficult to evaporate, and it is not very soluble in water. In addition, this compound is hygroscopic, meaning that it absorbs moisture from the air, which can affect the quality of the product.
Future Directions
There are a number of potential future directions for the use of 1H-Imidazolium, 1-methyl-3-pentyl-, bromide. It could be used as a solvent for the synthesis of new materials, such as polymers and nanomaterials. In addition, it could be used in the production of pharmaceuticals, as a lubricant for high-temperature processes, and as a medium for chemical synthesis. It could also be used in catalysis, electrochemistry, and chromatography. Finally, it could be used as a green solvent in the development of green technologies.
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-pentyl-, bromide has been used in a variety of scientific research applications. It has been used as a solvent for chemical reactions, as a lubricant for high-temperature processes, and as a medium for chemical synthesis. In addition, this compound has been used in catalysis, electrochemistry, and chromatography.
Safety and Hazards
This compound is not intended for human or veterinary use. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQNYKGZGGEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C[NH+](C=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70784784 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343851-31-0 | |
Record name | 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70784784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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